molecular formula C11H17N3O2 B13640231 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Katalognummer: B13640231
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: QEZOGTVQAQQWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclohexane core substituted with a methylamino group, a carboxylic acid, and a 1H-pyrazole moiety. The pyrazole ring is a well-known pharmacophore found in numerous bioactive molecules and is frequently utilized in the design of kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/32598813/]. The presence of both hydrogen bond donor (methylamino) and acceptor (carboxylic acid, pyrazole) groups makes this molecule a versatile scaffold for constructing compound libraries or for further synthetic elaboration into potential therapeutic agents. Researchers value this chemical for probing structure-activity relationships (SAR) in the development of novel small-molecule probes, particularly in oncology and inflammatory disease research where kinase modulation is a key strategy. It serves as a critical building block for the synthesis of more complex molecules aimed at specific biological targets. This product is provided as a high-purity solid, characterized by analytical techniques to ensure quality and consistency for your research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-12-11(10(15)16)5-2-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H,15,16)

InChI-Schlüssel

QEZOGTVQAQQWLI-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CCCC(C1)N2C=CC=N2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Coupling Reaction Using Activated Carboxylic Acid Derivatives

One common approach involves coupling a cyclohexane carboxylic acid derivative with a pyrazolyl amine or pyrazole derivative using coupling agents in the presence of bases.

  • Coupling agents : Examples include bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, 1,1'-carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and 2-cyano-2-(hydroxyimino)ethyl acetate.
  • Bases : Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, or pyridine.
  • Solvents : Dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide.
  • Temperature : Reactions are typically carried out between -10°C and the reflux temperature of the solvent.

The reaction proceeds via activation of the carboxylic acid group followed by nucleophilic attack of the pyrazolyl amine, forming the amide bond. The methylamino group can be introduced either before or after this step depending on the synthetic scheme.

After reaction completion, the product is isolated by classical methods such as crystallization or silica gel column chromatography and may be obtained as the free base or as pharmaceutically acceptable salts.

Alkylation and Hydrolysis Steps

In some synthetic routes, alkylation of intermediates with methylating agents (e.g., iodomethane) is used to introduce the methylamino group. This step may lead to alkylation of both the amide and carboxylic acid groups, which necessitates subsequent hydrolysis.

  • Hydrolysis of methyl esters formed during alkylation is typically performed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) under controlled conditions to regenerate the carboxylic acid functionality without degrading other sensitive groups.

Multistep Synthesis with Protection/Deprotection

Some methods employ protecting groups such as tert-butoxycarbonyl (Boc) on amines or carbamates to prevent side reactions during coupling and alkylation steps. Deprotection is then achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane, followed by removal of residual acid by co-evaporation and vacuum drying.

This approach allows for modular synthesis and tolerance of diverse substitutions on the pyrazole and cyclohexane rings, enabling the preparation of analogs and derivatives.

Reaction Conditions and Purification

Step Reagents / Conditions Notes
Carboxylic acid activation Coupling agents (e.g., carbonyldiimidazole), base Temperature: -10°C to reflux solvent
Nucleophilic substitution Pyrazolyl amine, base Solvents: dichloromethane, DMF
Alkylation Iodomethane or methylating agent May require hydrolysis to regenerate acid
Hydrolysis LiOH or NaOH Mild conditions to avoid side reactions
Protection/Deprotection Boc protection, TFA deprotection in DCM Purification by crystallization or silica gel chromatography

Purification techniques include classical crystallization, silica gel chromatography, and reverse-phase high-performance liquid chromatography (HPLC), depending on the complexity and purity requirements.

Summary Table of Key Synthetic Parameters

Parameter Typical Values / Reagents
Coupling agents Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, CDI
Bases Triethylamine, 4-DMAP, N-methylmorpholine
Solvents Dichloromethane, DMF
Temperature range -10°C to reflux
Alkylating agents Iodomethane
Hydrolysis agents LiOH, NaOH
Protection group Boc
Deprotection agents TFA in dichloromethane
Purification methods Crystallization, silica gel chromatography, HPLC

Research and Development Notes

  • The synthetic methods are adaptable to produce various analogs by modifying the pyrazole substituent or the cyclohexane ring.
  • The use of coupling agents and bases allows efficient amide bond formation with good yields.
  • Protection strategies are crucial to avoid side reactions, especially during alkylation.
  • Hydrolysis steps require careful control to avoid degradation of sensitive functional groups.
  • Purification by chromatography or crystallization ensures high purity suitable for pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyrazolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, interacting with proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the compound’s application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclohexane-Carboxylic Acid Derivatives with Pyrazole Substituents

Compound 7b : 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid
  • Structural Differences: Replaces the methylamino group with a fluorophenyl-methoxyphenyl-pyrazole carboxamide.
  • The carboxamide linker (vs.
Compound 21a : Methyl 1-({[1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylate
  • Structural Differences: Features a methyl ester instead of a carboxylic acid and a chloroquinoline-pyrazole-carboxamide substituent.
  • The chloroquinoline moiety introduces antimalarial activity, absent in the target compound .

Pyrazole-Carboxylic Acid Derivatives

1-Methyl-1H-pyrazole-3-carboxylic Acid
  • Structural Differences: Lacks the cyclohexane backbone and methylamino group.
  • Implications :
    • Simpler structure reduces steric hindrance, enabling easier synthesis but limiting interaction with complex biological targets .
    • Melting point (150–152°C) suggests higher crystallinity compared to the target compound, which may have lower thermal stability due to the cyclohexane ring .
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
  • Structural Differences: Contains an allyl group and amino substituent instead of methylamino and cyclohexane.

Heteroaromatic Cyclohexane-Carboxylic Acids

1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid
  • Structural Differences : Substitutes pyrazole with pyridine.
  • Implications: Pyridine’s electron-deficient nature enhances interactions with metal ions or cationic residues in enzymes, differing from pyrazole’s dual hydrogen bond donor/acceptor capability .
1-[3-(Trifluoromethyl)pyridin-4-yl]cyclohexane-1-carboxylic Acid
  • Structural Differences : Incorporates a trifluoromethylpyridine group.

Key Comparative Data Table

Compound Key Substituents Functional Impact Potential Applications
Target Compound Methylamino, Pyrazole, Carboxylic Acid Balanced polarity for solubility/binding Enzyme inhibition, Agrochemicals
7b Fluorophenyl, Methoxyphenyl, Carboxamide Enhanced hydrophobicity, π-π stacking Anticancer agents
21a Chloroquinoline, Methyl Ester Prodrug potential, Antimalarial activity Antiparasitic drugs
1-Methyl-1H-pyrazole-3-carboxylic Acid Methyl, Carboxylic Acid High crystallinity, simple synthesis Intermediate for heterocyclic drugs
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid Allyl, Amino Hydrogen bonding, polymerizable Polymer precursors
1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid Pyridine Metal ion coordination Catalysis, Metalloenzyme inhibitors

Biologische Aktivität

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a cyclohexane ring, a methylamino group, and a pyrazolyl group, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C11H16N4O2
  • Molecular Weight: 224.27 g/mol
  • Structure: The compound features a cyclohexane ring substituted with a methylamino group and a pyrazolyl group, along with a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to modulate various biological systems. This includes:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation: It may interact with various receptors, influencing neurotransmission and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticonvulsant Activity

A study demonstrated that related compounds, such as 1-methyl cyclohexane carboxylic acid, affected the electrical activity of Purkinje cells in the cerebellum, suggesting potential anticonvulsant properties through modulation of intracerebellar inhibition .

3. Potential Anti-inflammatory Effects

Given its structural similarity to other compounds known for anti-inflammatory properties, there is potential for this compound to exhibit similar effects. Further research is needed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amineC13H18N4Contains cyclohexyl group; potential different biological activity due to structural variations.
2-((Methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino)carbonyl)cyclohexanecarboxylic acidC12H18N4O2Larger molecular structure; may exhibit different pharmacological properties.
1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acidC11H16N4O2Different substitution on the pyrazole ring; could affect binding properties and biological activity.

Case Studies

Research into the interactions of this compound with various biological targets is essential for understanding its therapeutic effects. For instance:

  • A study on related pyrazole compounds revealed significant antifungal activity against wheat rust and other pathogens, indicating potential applications in agricultural chemistry as well as medicine .

Q & A

Q. What are the established synthetic routes for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid?

The synthesis of structurally related pyrazole-carboxylic acids typically involves:

  • Vilsmeier-Haack Reaction : Used to introduce aldehyde groups to pyrazole rings, followed by oxidation to carboxylic acids (e.g., via KMnO₄ or Jones reagent) .
  • Cyclization of Hydrazines : Reaction of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core, followed by functionalization of the cyclohexane moiety .
  • Ester Hydrolysis : Conversion of ester-protected intermediates (e.g., methyl or ethyl esters) to carboxylic acids using aqueous NaOH or HCl .

Methodological Tip : Optimize reaction yields by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

Q. How can spectroscopic techniques validate the compound’s structure?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrazole ring (δ 7.5–8.5 ppm) and cyclohexane methylamino group (δ 2.2–3.0 ppm).
    • ¹³C NMR : Confirm carboxylic acid carbonyl (δ 170–175 ppm) and pyrazole carbons (δ 140–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular O–H···N bonds between carboxylic acid and pyrazole groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for C₁₁H₁₆N₄O₂: 260.12) .

Data Interpretation : Cross-reference spectral data with analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (δ 165 ppm for COOH in ¹³C NMR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate cyclohexane ring formation .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize transition states.
  • Temperature Gradients : Perform kinetic studies at 25°C, 50°C, and reflux to identify optimal conditions .

Case Study : A Vilsmeier reaction for 1-methylpyrazole-4-carbaldehyde achieved 78% yield at 80°C in DMF, but side-product formation increased above 100°C .

Q. How to resolve contradictions in reported pKa values for pyrazole-carboxylic acid derivatives?

  • Technique Comparison :

    MethodpKa RangeLimitations
    Potentiometric3.5–4.2Sensitive to ionic strength
    UV-Vis3.8–4.5Requires chromophores
    Computational3.7–4.3Dependent on DFT models
  • Experimental Replication : Standardize buffer systems (e.g., 0.1 M KCl) and temperature (25°C) to minimize variability.

Q. What strategies ensure compound stability during biological assays?

  • Storage Conditions :

    ConditionStability Outcome
    -20°C (desiccated)>95% purity after 6 months
    Room temperature (light)Degradation (∼20%) in 30 days
  • In-Use Stability :

    • Prepare fresh solutions in PBS (pH 7.4) to avoid hydrolysis.
    • Add antioxidants (e.g., 0.1% BHT) for redox-sensitive assays.

Q. How to analyze intermolecular interactions in crystal structures of the compound?

  • Hydrogen-Bond Networks : Use Mercury software to map O–H···N (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions .
  • Torsion Angle Analysis : Compare pyrazole ring orientation (e.g., dihedral angles vs. cyclohexane chair conformation) .

Example : In 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, intermolecular N–H···O bonds stabilized the lattice with a packing coefficient of 0.72 .

Q. How to troubleshoot inconsistent bioactivity results across cell lines?

  • Experimental Design :
    • Include positive controls (e.g., doxorubicin for cytotoxicity).
    • Standardize cell passage numbers and serum concentrations.
  • Data Normalization : Use ∆∆Ct (qPCR) or fold-change vs. vehicle for gene expression assays.

Note : Contradictions may arise from differences in membrane permeability (e.g., log P = 1.2–1.8 for pyrazole-carboxylic acids) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.